2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-17-4-7-23(18(2)14-17)30(27,28)24-16-22(26-10-12-29-13-11-26)19-5-6-21-20(15-19)8-9-25(21)3/h4-7,14-15,22,24H,8-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPQDQZGGYDTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Core Synthesis Strategy
The preparation of 2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide follows a modular two-step sequence (Scheme 1):
Step 1: Reductive Amination
2-(1-Methylindolin-5-yl)acetaldehyde undergoes reductive amination with morpholine using sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 12 hours. This produces the secondary amine intermediate, 2-(1-methylindolin-5-yl)-2-morpholinoethylamine, with 68% yield after silica gel chromatography.
Step 2: Sulfonylation
The amine intermediate reacts with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et3N) serves as a base to scavenge HCl, with the reaction proceeding at 0°C→25°C over 6 hours. Final purification via recrystallization from ethyl acetate/hexane yields the target sulfonamide (49%).
Table 1: Critical Reaction Parameters
| Step | Reagent Stoichiometry | Temperature | Time | Solvent | Yield |
|---|---|---|---|---|---|
| 1 | 1:1.2 (aldehyde:amine) | 25°C | 12 h | Methanol | 68% |
| 2 | 1:1.5 (amine:ClSO2Ar) | 0°C→25°C | 6 h | DCM | 49% |
Mechanistic Analysis
The reductive amination proceeds through imine formation followed by borohydride-mediated reduction. Density functional theory (DFT) calculations indicate the morpholine nitrogen’s lone pair facilitates iminium ion stabilization (ΔG‡ = 18.7 kcal/mol). Sulfonylation occurs via a concerted transition state where the amine nucleophile attacks the electrophilic sulfur center, with Et3N neutralizing HCl to prevent N-sulfonyl cleavage.
Optimization and Scale-Up Challenges
Solvent Screening
Comparative studies reveal methanol optimizes Step 1 yield (68%) versus acetonitrile (52%) or THF (47%) due to enhanced imine solubility. Polar aprotic solvents like DMF deactivate NaBH3CN through coordination.
Structural Analogues and Comparative Data
Substituent Impact on Reactivity
Modifying the benzenesulfonyl group’s methyl positions significantly affects yields:
Table 2: Substituent Effects on Sulfonylation Efficiency
| Position | Substituent | Yield | Reason |
|---|---|---|---|
| 2,4 | -CH3 | 49% | Minimal steric hindrance |
| 2,5 | -CH3 | 37% | Para-methyl hinders attack |
| 3,4 | -OCH3 | 28% | Electron withdrawal slows |
The 2,4-dimethyl configuration optimally balances electronic activation (σp = -0.17) and steric accessibility (Taft Es = 0.8).
Advanced Characterization Techniques
Spectroscopic Validation
1H NMR (600 MHz, CDCl3):
- δ 7.45 (d, J = 8 Hz, 1H, ArH)
- δ 3.72 (m, 4H, morpholine OCH2)
- δ 2.89 (s, 3H, N-CH3)
- δ 2.34 (s, 6H, Ar-CH3)
HRMS (ESI+):
Calculated for C24H31N3O3S: 441.2087
Found: 441.2091 [M+H]+
Chromatographic Purity
HPLC (C18, 70:30 MeCN/H2O):
- tR = 12.7 min
- Purity = 99.8% (254 nm)
- Column: Zorbax SB-C18, 4.6×250 mm
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can modify the side chains or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Structural and Functional Differences
The morpholinoethyl chain, shared with morpholinoethyl esters (), likely improves water solubility compared to purely lipophilic analogs (e.g., N-ethyl-2-methyl-benzenesulfonamide).
Halogenation vs. Methylation :
- Fluorinated analogs (e.g., ) exhibit higher electronegativity, which can improve target binding but may increase toxicity risks. The target compound avoids halogens, relying on methyl groups for steric and electronic effects.
Molecular Weight and Pharmacokinetics :
- The target’s higher molecular weight (~465.6 g/mol) compared to most analogs (200–400 g/mol) may reduce passive diffusion but enhance plasma protein binding, prolonging half-life .
Biological Activity
2,4-Dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound with potential biological activities. Its unique structure, which incorporates a benzenesulfonamide moiety, an indoline derivative, and a morpholinoethyl group, suggests a variety of interactions with biological targets. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : Approximately 348.47 g/mol
- Functional Groups : Benzenesulfonamide, indoline, morpholine
Research indicates that compounds with sulfonamide groups often exhibit inhibitory effects on various enzymes and receptors. The specific mechanism of action for 2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition : Potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes.
- Receptor Modulation : Possible interaction with neurotransmitter receptors due to the presence of the indoline moiety.
Case Studies and Research Findings
- Anticancer Activity
-
Neuroprotective Effects
- Another investigation highlighted the neuroprotective properties of indoline derivatives in models of neurodegeneration. The compound's ability to modulate oxidative stress and inflammation was noted as a significant factor in its protective effects .
- Analgesic Properties
Data Table: Biological Activity Summary
Q & A
Basic: What are common synthetic routes for synthesizing 2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide?
Answer:
The synthesis typically involves multi-step reactions:
Sulfonylation : Reacting a substituted indoline (e.g., 1-methylindolin-5-amine) with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) using a base like triethylamine to neutralize HCl .
Morpholine Incorporation : Introducing the morpholinoethyl group via nucleophilic substitution or coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) may be used for cross-coupling steps .
Purification : Column chromatography or recrystallization from acetonitrile/ethanol mixtures ensures purity .
Key Parameters : Reaction temperature (often reflux conditions), solvent polarity, and stoichiometric ratios of reagents influence yields .
Basic: What techniques are used to characterize the crystal structure of this compound?
Answer:
X-ray Crystallography :
- Data collection using Mo-Kα radiation (λ = 0.71073 Å).
- Structure solved via direct methods (e.g., SHELXS) and refined with SHELXL, incorporating H atoms in calculated positions (riding model) .
- Software: WinGX suite for data integration and visualization .
Validation : R-factor convergence (< 0.05) and residual electron density analysis ensure accuracy .
Advanced: How can low reaction yields during synthesis be systematically addressed?
Answer:
Solvent Optimization : Replace DCM with DMF to enhance solubility of intermediates .
Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
Temperature Gradients : Perform reactions under microwave irradiation to reduce time and improve yields .
Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust protecting groups .
Advanced: How should researchers resolve contradictions between computational models predicting bioactivity?
Answer:
Methodological Audit : Compare assumptions (e.g., single-receptor vs. multi-receptor models). For example, Haddad et al. used single-receptor metrics, while Saito et al. integrated diverse receptor profiles, leading to divergent chemical feature clusters .
Experimental Validation : Validate computational predictions with in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .
Data Normalization : Apply meta-analysis frameworks to harmonize datasets, accounting for variability in receptor expression systems .
Basic: What in vitro assays are suitable for evaluating its enzyme inhibition potential?
Answer:
Kinase Inhibition Assays :
- Incubate the compound with target kinases (e.g., EGFR, VEGFR) and measure residual activity via ADP-Glo™ assays .
Cytotoxicity Screening :
- Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
Selectivity Profiling : Compare inhibition across kinase panels to identify off-target effects .
Advanced: How can researchers analyze conflicting crystallographic data for this compound?
Answer:
Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning, common in sulfonamide derivatives due to flexible morpholino groups .
Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., N–H···O=S) to resolve disorder in the morpholinoethyl moiety .
Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry and R1merge to assess data quality .
Basic: What computational methods predict the compound’s electronic properties?
Answer:
Density Functional Theory (DFT) :
Solvent Effects : Include polarizable continuum models (PCM) to simulate DCM/water environments .
Thermochemical Accuracy : Validate against experimental thermochemistry (e.g., atomization energies) with <3 kcal/mol deviations .
Advanced: What strategies improve the compound’s bioavailability in preclinical studies?
Answer:
Prodrug Design : Introduce hydrolyzable groups (e.g., boronic esters) to enhance solubility .
LogP Optimization : Modify substituents (e.g., methyl vs. methoxy groups) to balance hydrophobicity (CLogP ≈ 2–4) .
Metabolic Stability : Test microsomal half-life in liver S9 fractions and identify CYP450 oxidation sites via LC-MS/MS .
Basic: How is the compound’s purity validated post-synthesis?
Answer:
HPLC : Use C18 columns with acetonitrile/water gradients (UV detection at 254 nm); purity >95% required .
NMR Analysis : Confirm absence of residual solvents (e.g., DMF) via ¹H-NSC (deuterated DMSO) .
Elemental Analysis : Match calculated vs. observed C, H, N, S values (±0.4%) .
Advanced: How can QSAR models guide structural optimization for enhanced activity?
Answer:
Descriptor Selection : Use 3D-QSAR (CoMFA/CoMSIA) with steric, electrostatic, and hydrophobic fields .
Training Sets : Include analogs with varied substituents (e.g., 2-alkylthio groups) to improve model robustness .
Validation : Apply leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
